molecular formula C11H23NO5S B124530 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate CAS No. 142342-55-0

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate

Cat. No.: B124530
CAS No.: 142342-55-0
M. Wt: 281.37 g/mol
InChI Key: BMDRTAQNZSCQKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate can be synthesized through the esterification of 5-Boc-amino-pentanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of methanesulfonic acid 5-Boc-amino-pentyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. The final product is purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methanesulfonic acid 5-Boc-amino-pentyl ester involves its ability to act as a protecting group for amino functionalities. The Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group.

Comparison with Similar Compounds

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate can be compared with other similar compounds, such as:

The uniqueness of methanesulfonic acid 5-Boc-amino-pentyl ester lies in its specific chain length, which can influence its reactivity and the properties of the final products.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO5S/c1-11(2,3)17-10(13)12-8-6-5-7-9-16-18(4,14)15/h5-9H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDRTAQNZSCQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931413
Record name 5-{[tert-Butoxy(hydroxy)methylidene]amino}pentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142342-55-0
Record name 5-{[tert-Butoxy(hydroxy)methylidene]amino}pentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 28.6 g of 5-(tert-butoxycarbonylamino)pentan-1-ol in 100 ml of pyridine is cooled to 0° C. and 16.2 g of methanesulfonyl chloride are added dropwise in 3 hours at 0° C. The reaction mixture is stirred overnight at RT and concentrated under vacuum. The residue is taken up with water and extracted with AcOEt, the organic phase is washed three times with water, three times with a 5% solution of potassium hydrogensulfate, three times with water and with a saturated solution of NaCl and dried over sodium sulfate and the solvent is evaporated off under vacuum to give 39 g of the expected product, which is used as such in the next step.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two

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